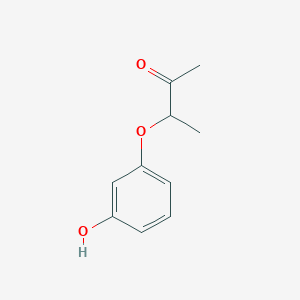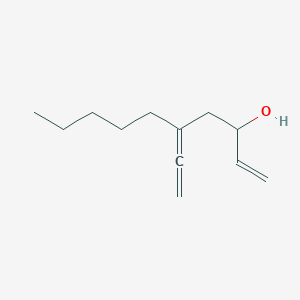
5-Ethenylidenedec-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylidenedec-1-EN-3-OL is an organic compound with a unique structure that includes an ethenylidene group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylidenedec-1-EN-3-OL can be achieved through several methods. One common approach involves the reaction of dec-1-ene with formaldehyde under basic conditions to form the corresponding alcohol. Another method includes the use of Grignard reagents, where an alkyl magnesium halide reacts with an aldehyde to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using catalysts to increase yield and efficiency. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenylidenedec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Ethenylidenedec-1-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethenylidenedec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethenylidene group can participate in various chemical reactions, altering the compound’s behavior and effects.
Comparación Con Compuestos Similares
Similar Compounds
Hex-1-en-3-ol: Similar structure but with a shorter carbon chain.
Oct-1-en-3-ol: Another alkenyl alcohol with a different carbon chain length.
Dec-1-en-3-ol: Similar structure but without the ethenylidene group.
Uniqueness
5-Ethenylidenedec-1-EN-3-OL is unique due to its specific combination of an ethenylidene group and a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
821782-58-5 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
InChI |
InChI=1S/C12H20O/c1-4-7-8-9-11(5-2)10-12(13)6-3/h6,12-13H,2-4,7-10H2,1H3 |
Clave InChI |
PITJWEYGNPDPRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=C=C)CC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
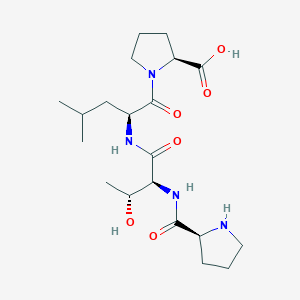
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
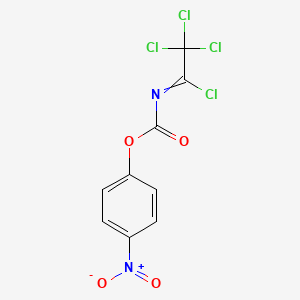
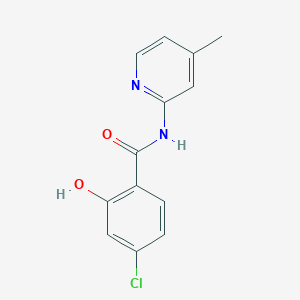
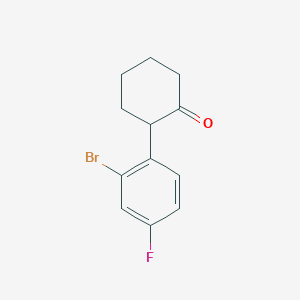
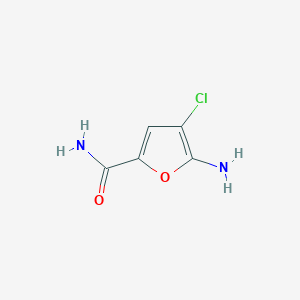
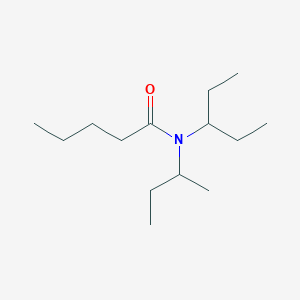
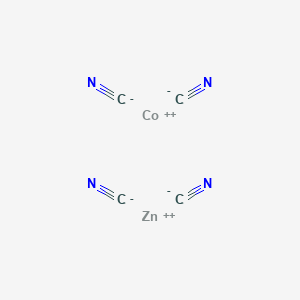
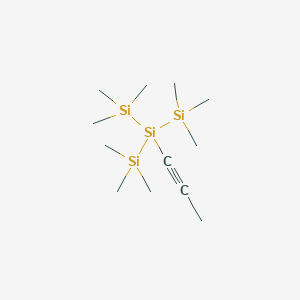
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
